2-(2-Bromo-1-fluoroethyl)furan
Overview
Description
2-(2-Bromo-1-fluoroethyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of bromine and fluorine atoms in the this compound molecule introduces unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Furan derivatives have been widely studied for their broad range of biological and pharmacological properties . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The reactivity of furan is one of the key factors contributing to its therapeutic efficacy .
Biochemical Pathways
Furan derivatives have been known to exhibit a wide range of biological activities . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-fluoroethyl)furan can be achieved through several methods. One common approach involves the reaction of furan with 2-bromo-1-fluoroethane under specific conditions. This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-1-fluoroethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.
Reduction Reactions: The compound can undergo reduction reactions to form reduced furan derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine with iodine.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted furans depending on the nucleophile used.
Oxidation Products: Furan derivatives with higher oxidation states, such as furanones.
Reduction Products: Reduced furans, such as tetrahydrofuran derivatives.
Scientific Research Applications
2-(2-Bromo-1-fluoroethyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylfuran: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoroethylfuran: Lacks the bromine atom, leading to variations in its chemical behavior.
2-(2-Chloro-1-fluoroethyl)furan: Contains a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-(2-Bromo-1-fluoroethyl)furan is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This dual halogenation enhances its reactivity and makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(2-bromo-1-fluoroethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFO/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILKCPUWTDJKSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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